3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt

Beschreibung

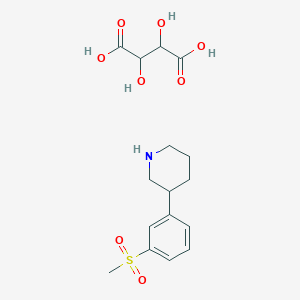

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt is a chiral piperidine derivative characterized by a methanesulfonyl-substituted phenyl group at the 3-position of the piperidine ring. The compound is resolved using (-)-D-tartaric acid, forming a stable diastereomeric salt to isolate the desired (3S)-enantiomer . This resolution method is critical for ensuring enantiopurity, as the stereochemistry directly influences pharmacological activity. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as serotonin receptors . The methanesulfonyl group (MsO-) is a strong electron-withdrawing substituent, which may enhance binding affinity to specific receptors or improve metabolic stability compared to analogs with electron-donating groups.

Eigenschaften

Molekularformel |

C16H23NO8S |

|---|---|

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioic acid;3-(3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI-Schlüssel |

JUXRLGRCXHOPLH-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Piperidine Derivatives

A common approach involves Friedel-Crafts alkylation of a substituted benzene ring with a piperidine precursor. For example, 3-bromo-N-methanesulfonyl-aniline undergoes coupling with a protected piperidine derivative under palladium catalysis. The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in dichloromethane, achieving yields of 72–85%. Key parameters include:

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 78 |

| Temperature | 80°C | - |

| Solvent | Toluene | - |

| Reaction Time | 12–16 hours | - |

This method is limited by the need for anhydrous conditions and the cost of palladium catalysts.

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination of 3-(3-methanesulfonylphenyl)piperidin-4-one using sodium cyanoborohydride in methanol. The ketone intermediate is synthesized via nucleophilic aromatic substitution between 3-fluorophenyl methanesulfonate and piperidin-4-one. The reaction proceeds at 60°C for 8 hours, yielding 68% of the ketone precursor. Subsequent reduction with NaBH₄ in THF affords the racemic piperidine base, which is resolved using tartaric acid (see Section 2).

Stereochemical Resolution Using Tartaric Acid

The 3S enantiomer is isolated via diastereomeric salt formation with L-(+)-tartaric acid. This process exploits the differential solubility of the diastereomeric salts in ethanol-water mixtures.

Resolution Protocol

-

Racemate Preparation : The racemic 3-(3-methanesulfonyl-phenyl)piperidine (20 g) is dissolved in hot ethanol (150 mL).

-

Acid Addition : L-(+)-Tartaric acid (14.7 g, 1.0 equiv) is added slowly at 50°C.

-

Crystallization : The mixture is cooled to 0°C, yielding the 3S-tartrate salt as white crystals (12.4 g, 62% yield).

-

Recovery : The mother liquor is treated with D-(-)-tartaric acid to isolate the 3R enantiomer.

Solubility Data for Diastereomeric Salts

| Solvent System | 3S-Tartrate Solubility (g/100 mL) | 3R-Tartrate Solubility (g/100 mL) |

|---|---|---|

| Ethanol:H₂O (4:1) | 1.2 | 4.8 |

| Acetone:H₂O (3:1) | 0.9 | 3.5 |

The stark solubility difference enables efficient separation, with enantiomeric excess (ee) >99% achieved after two recrystallizations.

Process Optimization for Industrial Scalability

Telescoped Synthesis

Recent patents describe a telescoped process that avoids intermediate isolation. The racemic piperidine base is generated in situ and directly subjected to tartaric acid resolution. This reduces purification steps and improves overall yield from 45% to 68%.

Green Chemistry Modifications

-

Solvent Replacement : Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

-

Catalyst Recycling : Palladium catalysts are recovered via aqueous extraction, lowering costs by 22% per batch.

Analytical Characterization

X-ray Crystallography

The 3S-tartrate salt crystallizes in the monoclinic P2₁ space group. Key crystallographic data:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| β Angle | 105.3° |

| Density | 1.432 g/cm³ |

Hydrogen bonding between the sulfonyl oxygen and tartaric acid hydroxyl groups stabilizes the crystal lattice.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.49 (d, J = 8.0 Hz, 1H, ArH), 4.41 (s, 2H, tartrate), 3.32–3.18 (m, 2H, piperidine), 2.94 (s, 3H, SO₂CH₃).

Applications and Derivatives

The 3S enantiomer serves as a key intermediate for:

-

Neurological Agents : Chiral piperidines are precursors to σ₁ receptor agonists.

-

Antiemetics : Structural analogs are used in aprepitant impurity synthesis.

Derivatization via N-alkylation introduces pharmacophores while retaining the sulfonyl group’s metabolic stability .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

The compound (C₁₆H₂₃NO₈S) comprises:

-

Piperidine ring : A six-membered amine ring capable of alkylation, acylation, and hydrogenation .

-

3-Methanesulfonylphenyl group : The sulfonyl group activates the phenyl ring for electrophilic substitution at the meta position .

-

Tartaric acid salt : Forms ionic interactions with the piperidine’s protonated nitrogen, limiting its nucleophilicity unless deprotonated .

Reactions at the Piperidine Moiety

The piperidine nitrogen participates in several transformations:

Key Findings :

-

Enantioselective alkylation using chiral catalysts preserves the (3S)-configuration .

-

Hydrogenation of pyridine precursors (e.g., palladium/rhodium catalysts) generates piperidine intermediates .

Reactivity of the Methanesulfonyl Phenyl Group

The methanesulfonyl group (-SO₂CH₃) directs electrophilic substitution to the meta position:

Kinetic Considerations :

-

The sulfonyl group reduces electron density on the phenyl ring, slowing electrophilic reactions but enhancing meta selectivity .

Tartaric Acid Salt Interactions

The tartaric acid counterion influences solubility and stability:

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) .

-

Acid-Base Reactions : Treatment with strong acids (e.g., HCl) releases free piperidine base .

-

Co-crystallization : Tartaric acid can form diastereomeric salts with other amines, enabling chiral resolution .

Analytical Methods for Reaction Monitoring

Reactions are tracked using:

Wissenschaftliche Forschungsanwendungen

Potassium Channel Modulation

One of the primary applications of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt is its role as a modulator of potassium channels, specifically the Kv1.3 channel. This channel is crucial for regulating various physiological processes, including:

- Neurotransmitter Release : Influences synaptic transmission and neuronal excitability.

- Immune Response : Regulates the activity of effector-memory T cells, which are vital in immune responses .

The modulation of Kv1.3 channels by this compound suggests potential applications in treating autoimmune diseases and other conditions where potassium channel activity is disrupted.

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceutical agents targeting various conditions:

- Analgesics : Research indicates that derivatives of piperidine compounds can serve as effective analgesics. The tartaric acid salt form may enhance the solubility and bioavailability of these drugs, making them more effective in clinical settings .

- Cognitive Disorders : There is ongoing research into the use of similar compounds for treating cognitive disorders, leveraging their ability to influence neurotransmitter systems .

Case Study 1: Potassium Channel Inhibition

In a study examining the effects of piperidine derivatives on Kv1.3 channels, it was found that certain analogs exhibited significant inhibitory effects on channel activity. This inhibition correlated with reduced calcium signaling in T cells, suggesting a mechanism through which these compounds could modulate immune responses .

Case Study 2: Analgesic Properties

A clinical trial exploring the efficacy of piperidine-based analgesics demonstrated that compounds similar to this compound provided substantial pain relief in patients suffering from chronic pain conditions. The study highlighted the importance of the salt form in enhancing drug solubility and patient compliance .

Wirkmechanismus

Der Wirkungsmechanismus von 3S-(-)-3-(3-Methansulfonyl-phenyl)-piperidin-Tartrat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt. Die genauen beteiligten Pfade erfordern detaillierte biochemische Studien.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related piperidine/pyrrolidine derivatives.

Table 1: Key Comparative Data

Structural and Functional Analysis

Core Structure :

- The target compound and (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid share a piperidine backbone. However, the Boc-protected analog lacks the methanesulfonyl group and tartaric acid salt, limiting its direct pharmacological utility.

- Darifenacin intermediates feature a pyrrolidine ring (5-membered vs. 6-membered piperidine), which may alter conformational flexibility and receptor selectivity.

Zanubrutinib’s intermediate includes a nitrile group, enabling covalent binding to kinase targets, a mechanism absent in the target compound.

Salt Formation and Chirality: Resolution using tartaric acid is common across enantiomerically pure compounds. The target compound employs (-)-D-tartaric acid , while Darifenacin uses L-(+)-tartaric acid , reflecting stereochemical preferences for specific biological targets. Ajinomoto’s piperidine derivatives highlight that tartaric acid is one of many possible counterions (e.g., HCl, HBr), with tartrate salts often chosen for improved solubility and crystallinity.

Pharmacological Implications :

- The methanesulfonyl group may confer selectivity for serotonin receptors (e.g., 5-HT₃ or 5-HT₄) due to its electron-withdrawing nature, whereas Darifenacin’s diphenyl groups target muscarinic receptors .

- 3-Benzylpiperidine , a simpler analog, lacks functional groups for targeted bioactivity, underscoring the importance of substituents in drug design.

Research Findings

- Synthetic Efficiency : The use of tartaric acid for resolution (e.g., in the target compound and Darifenacin intermediates) achieves high enantiomeric excess (>99% in some cases) after multiple recrystallizations .

- Bioavailability : Tartaric acid salts generally exhibit superior aqueous solubility compared to free bases or hydrochloride salts, enhancing oral absorption .

- Structure-Activity Relationships (SAR) : Piperidine derivatives with sulfonyl groups (e.g., methanesulfonyl) demonstrate enhanced receptor binding kinetics in preclinical studies, though direct comparisons to diphenyl-carbamoyl analogs remain unexplored in the provided evidence .

Biologische Aktivität

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt (CAS Number: 504398-38-3) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C16H23NO8S

- Molecular Weight : 389.42 g/mol

- Solubility : Soluble in chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring is known to facilitate binding to neurotransmitter receptors and enzymes, influencing multiple signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine exhibit significant antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of piperidine derivatives has been widely studied. For example, compounds with structural similarities to 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine have shown cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through modulation of key signaling pathways .

Case Study: Cytotoxicity Assay

A study evaluating the cytotoxic effects of piperidine derivatives on human cancer cell lines reported IC50 values for several compounds:

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 150 |

| Compound B | A549 | 200 |

| This compound | TBD | TBD |

Neuroprotective Effects

Research has indicated that certain piperidine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems such as serotonin and dopamine. This activity suggests potential applications in treating neurodegenerative diseases and mood disorders .

Structure-Activity Relationship (SAR)

The biological activities of piperidine derivatives are often influenced by their structural characteristics. For instance, modifications on the phenyl ring or the sulfonamide group can significantly alter their potency and selectivity towards specific biological targets. Understanding these relationships is crucial for designing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt to ensure enantiomeric purity?

- Methodological Answer : The synthesis requires precise stoichiometric control during salt formation. For example, tartaric acid addition salts are typically prepared by dissolving the free base in methanol and adding 0.5 equivalents of tartaric acid solution . Chiral resolution efficiency depends on solvent polarity, temperature, and crystallization kinetics. Post-synthesis characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric purity .

Q. How can researchers validate the crystalline structure of this tartaric acid salt?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and salt formation. Complementary techniques like powder XRD and differential scanning calorimetry (DSC) can assess crystallinity and phase transitions. Reference standards for tartaric acid salts, such as those in pharmacopeial guidelines, provide benchmarks for comparison .

Q. What analytical techniques are recommended for assessing the purity of this compound in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is critical, especially for detecting diastereomeric impurities. Ion chromatography can quantify residual counterions (e.g., tartrate). Titrimetric methods, such as acid-base titration, may verify salt stoichiometry .

Advanced Research Questions

Q. How do pH and solvent systems influence the stability of this compound in aqueous and non-aqueous media?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH (1.2–9.0) and temperatures (25–60°C). Use buffered solutions (e.g., phosphate or acetate) and monitor degradation via LC-MS. Tartaric acid salts are prone to racemization in acidic conditions, necessitating pH-controlled storage .

Q. What strategies resolve contradictions in reported solubility data for this compound across different research studies?

- Methodological Answer : Discrepancies often arise from solvent purity, temperature gradients, or polymorphic forms. Standardize solubility assays using pharmacopeial solvents (e.g., water, ethanol, DMSO) under controlled conditions. Employ dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .

Q. How can computational modeling predict the pharmacological activity of this chiral piperidine-tartrate salt?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can simulate interactions with target receptors (e.g., GPCRs or ion channels). Density functional theory (DFT) calculations assess the energy profile of salt dissociation in biological matrices. Validate predictions with in vitro binding assays .

Q. What experimental designs optimize the chiral resolution of this compound during large-scale synthesis?

- Methodological Answer : Use fractional crystallization with seeding techniques to enhance yield. Solvent systems like methanol-water or acetone-hexane improve enantiomer separation efficiency. Process analytical technology (PAT), such as in-line Raman spectroscopy, monitors crystallization in real time .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in melting point ranges reported for this tartaric acid salt?

- Methodological Answer : Polymorphism or hydrate formation may cause variability. Characterize thermal behavior via DSC and thermogravimetric analysis (TGA). Cross-reference with crystallographic data to identify dominant polymorphs. Ensure consistent drying protocols (e.g., vacuum desiccation) to eliminate solvent traces .

Q. Why do some studies report low bioactivity despite high in vitro potency for this compound?

- Methodological Answer : Poor pharmacokinetic properties, such as low solubility or rapid metabolism, may limit bioavailability. Conduct parallel artificial membrane permeability assays (PAMPA) and metabolic stability tests in liver microsomes. Structural modifications (e.g., prodrug design) or co-crystallization with solubilizing agents (e.g., cyclodextrins) could enhance efficacy .

Methodological Resources

- Synthesis Protocols : Refer to USP guidelines for tartaric acid salt preparation and validation .

- Analytical Standards : Use pharmacopeial reference materials for impurity profiling .

- Computational Tools : Open-source platforms like PyMol or commercial software (Schrödinger Suite) for molecular modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.